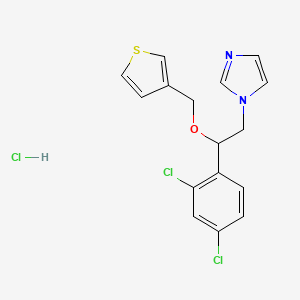
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide: is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. The modification of the triamcinolone acetonide structure by removing the fluorine atom and introducing an epoxy group at the 9(11) position results in unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The key steps include:
De-fluorination: The fluorine atom at the 9-position is removed using a suitable de-fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the molecule, converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.
相似化合物的比较
Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another corticosteroid with similar therapeutic applications.
Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide is unique due to the absence of the fluorine atom and the presence of an epoxy group at the 9(11) position. These structural modifications result in distinct chemical and biological properties, potentially offering advantages in terms of efficacy and safety compared to other corticosteroids.
属性
CAS 编号 |
39672-75-8 |
|---|---|
分子式 |
C24H30O6 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(1S,3S,5S,6S,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22+,23-,24-/m1/s1 |
InChI 键 |
LAOLPAAORRPVAA-HZSSNUNGSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
手性 SMILES |
C[C@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
同义词 |
(9β,11β,16α)-9,11-Epoxy-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione; _x000B_Naphth[2’,1’:4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxole, pregna-1,4-diene-3,20-dione deriv.; 9,11β-Epoxy-16α,17,21-trihydroxy-9β-pregna-1,4-diene-3,20 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















